molecular formula C10H13BrN2O3 B3033104 2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide CAS No. 832099-51-1

2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide

Cat. No.: B3033104
CAS No.: 832099-51-1
M. Wt: 289.13
InChI Key: MHUJMNOUYLYTEP-UHFFFAOYSA-N
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Description

2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C10H13BrN2O3 It is known for its unique structure, which includes a pyridinium ring substituted with an amino group and an ethoxy-dioxopropyl group

Scientific Research Applications

2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide typically involves the reaction of 2-amino-pyridine with ethyl 2-bromo-3-oxopropanoate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and requires the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a solid form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group and the ethoxy-dioxopropyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyridinium compounds.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The amino group and the pyridinium ring play crucial roles in binding to target molecules, while the ethoxy-dioxopropyl group influences the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-methoxy-2,3-dioxopropyl)pyridin-1-ium bromide
  • 2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium chloride
  • 2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium iodide

Uniqueness

2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

ethyl 3-(2-aminopyridin-1-ium-1-yl)-2-oxopropanoate;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.BrH/c1-2-15-10(14)8(13)7-12-6-4-3-5-9(12)11;/h3-6,11H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUJMNOUYLYTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C[N+]1=CC=CC=C1N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656490
Record name 2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832099-51-1
Record name 2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl bromopyruvate (51.9 g, 266 mmol) was added dropwise to a solution of 2-aminopyridine (25 g, 266 mmol) in ethylene glycol dimethyl ether (270 mL), and the reaction then stirred at room temperature for 1 hour. The resulting precipitate was filtered off, the solid washed with ether and dried to afford the title compound as a pale yellow solid, 71.9 g.
Quantity
51.9 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide
Reactant of Route 2
2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide
Reactant of Route 3
2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide
Reactant of Route 4
2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide
Reactant of Route 5
2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide
Reactant of Route 6
2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide

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